Diamminedichloropalladium

Description

Properties

IUPAC Name |

azane;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEZTXFTOIBIOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13782-33-7, 15684-18-1 | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

211.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-43-4, 13782-33-7, 15684-18-1 | |

| Record name | Palladium, diamminedichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedichloropalladium (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropalladosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diamminedichloropalladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Introduction: The Significance of a Square Planar Palladium Complex

An In-depth Technical Guide to the Synthesis and Characterization of Diamminedichloropalladium(II)

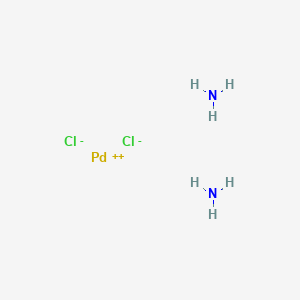

This compound(II), [Pd(NH₃)₂Cl₂], is a square planar coordination complex that holds considerable interest in fields ranging from catalysis to medicinal chemistry. It exists as two geometric isomers: cis-diamminedichloropalladium(II) and trans-diamminedichloropalladium(II). The spatial arrangement of the ammine and chloride ligands around the central palladium(II) ion dictates the molecule's symmetry, polarity, and reactivity, making the selective synthesis and unambiguous characterization of each isomer a critical task for researchers.

The trans isomer, in particular, serves as a valuable precursor in organometallic chemistry and as a catalyst in various cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and agrochemicals.[1][2] Furthermore, the structural analogy between these palladium complexes and the well-known platinum-based anticancer drugs, such as cisplatin (cis-diamminedichloroplatinum(II)), has spurred research into their potential as chemotherapeutic agents, aiming to leverage similar mechanisms of action while potentially mitigating toxicity.[1][3]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and detailed characterization of this compound(II). It moves beyond simple procedural lists to explain the chemical principles underpinning the synthetic strategies and the logic behind the selection of analytical techniques. The protocols described herein are designed to be self-validating, ensuring that a researcher can not only synthesize the target compound but also rigorously confirm its identity, purity, and isomeric form.

Part 1: Synthesis of cis- and trans-Diamminedichloropalladium(II)

The synthesis of this compound(II) isomers relies on the controlled displacement of ligands from a suitable palladium(II) precursor, typically tetrachloropalladate(II) ([PdCl₄]²⁻). The choice of reaction conditions, particularly temperature and reagent concentration, is crucial for isolating the desired isomer. The trans isomer is the thermodynamically more stable product, while the cis isomer is the kinetically favored product under certain conditions but can readily isomerize to the trans form upon heating.[4]

Experimental Protocol: Synthesis of trans-Diamminedichloropalladium(II)

The synthesis of the stable trans isomer is a straightforward and reliable procedure. The rationale is to react an aqueous solution of a palladium(II) salt with an excess of ammonia, which initially forms the tetraamminepalladium(II) complex, [Pd(NH₃)₄]²⁺. Subsequent acidification with hydrochloric acid protonates the excess ammonia and sequentially displaces two ammine ligands with chloride ions to precipitate the neutral, less soluble trans-[Pd(NH₃)₂Cl₂].

Materials:

-

Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂PdCl₄)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Diethyl ether

Step-by-Step Methodology:

-

Dissolution of Palladium Precursor: Dissolve palladium(II) chloride in a minimal amount of concentrated HCl to form H₂PdCl₄. Alternatively, dissolve K₂PdCl₄ in deionized water. The solution should be a dark reddish-brown.

-

Formation of the Tetraammine Complex: Slowly add concentrated ammonium hydroxide dropwise to the palladium solution while stirring. A precipitate of [Pd(NH₃)₂Cl₂] may initially form. Continue adding ammonia until this precipitate redissolves completely, forming a clear, colorless solution of [Pd(NH₃)₄]Cl₂. An excess of ammonia ensures the complete formation of the tetraammine complex.[5]

-

Precipitation of the trans-Isomer: Carefully and slowly acidify the solution with concentrated HCl. As the pH drops, the stable, orange-yellow trans-diamminedichloropalladium(II) will precipitate out of the solution.[5] The slow addition is key to obtaining a crystalline product.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the orange-yellow solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the product sequentially with cold deionized water (to remove excess acid and salts), followed by cold ethanol, and finally a small amount of diethyl ether to facilitate drying.

-

Drying: Dry the product in a desiccator under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of trans-[Pd(NH₃)₂Cl₂].

Part 2: Comprehensive Characterization

Confirming the successful synthesis of the correct isomer requires a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of analysis.

Infrared (IR) Spectroscopy: A Tool for Isomer Differentiation

IR spectroscopy is a powerful, non-destructive technique for distinguishing between cis and trans isomers of square planar complexes. The differentiation is based on molecular symmetry. The trans isomer possesses a higher degree of symmetry (D₂h point group) and has a center of inversion, while the cis isomer is less symmetric (C₂v point group).

-

Causality: Due to these differences in symmetry, group theory predicts a different number of IR-active vibrational modes. For the Pd-Cl stretching vibrations, the trans isomer is expected to show only one IR-active stretch (asymmetric stretch), whereas the cis isomer should show two (symmetric and asymmetric stretches).[6]

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the synthesized product with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, paying close attention to the far-IR region (below 600 cm⁻¹) where the metal-ligand vibrations occur.

| Vibration Mode | cis-[Pd(NH₃)₂Cl₂] (C₂v) | trans-[Pd(NH₃)₂Cl₂] (D₂h) |

| ν(Pd-Cl) | Two bands (~336, 327 cm⁻¹) | One band (~330 cm⁻¹) |

| ν(Pd-N) | Two bands | One band |

| δ(N-H) | ~1560-1580 cm⁻¹ | ~1560-1580 cm⁻¹ |

| ρ(N-H) | ~800-840 cm⁻¹ | ~800-840 cm⁻¹ |

| Data derived from analogous platinum and palladium complexes reported in the literature.[6] |

Thermal Analysis (TGA/DSC): Assessing Stability and Composition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about its composition and thermal stability.[7][8]

-

Self-Validation: The stepwise mass loss in the TGA thermogram should directly correspond to the sequential removal of the ligands (ammonia and chlorine), validating the empirical formula of the complex. The final residual mass should correspond to pure palladium metal.

Experimental Protocol:

-

Place a small, accurately weighed sample (5-10 mg) into an alumina or platinum TGA pan.

-

Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to approximately 800 °C.

-

Analyze the resulting thermogram for mass loss steps.

Expected Decomposition Pathway for [Pd(NH₃)₂Cl₂]:

-

Step 1: Loss of two ammonia molecules (NH₃).

-

Theoretical Mass Loss: ~16.1%

-

-

Step 2: Loss of two chlorine atoms (as Cl₂).

-

Theoretical Mass Loss: ~33.5%

-

-

Final Residue: Palladium (Pd) metal.

-

Theoretical Residual Mass: ~50.4%

-

Note: The exact decomposition temperatures can vary based on heating rate and experimental conditions.[9]

X-ray Diffraction (XRD): The Definitive Structural Proof

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid.[10] Single-crystal XRD provides precise bond lengths, bond angles, and the definitive arrangement of ligands around the palladium center. If suitable single crystals cannot be grown, powder XRD (PXRD) can be used to identify the crystalline phase by comparing the experimental diffraction pattern to known patterns for the cis and trans isomers.[4]

-

Authoritative Grounding: The crystal structures of both cis- and β-trans-[Pd(NH₃)₂Cl₂] have been determined, providing authoritative reference data for comparison.[4] For the trans isomer, the key finding is a centrosymmetric molecule with Pd-N and Pd-Cl bond lengths of approximately 2.05 Å and 2.30 Å, respectively, and bond angles close to 90° and 180°.

Characterization Logic Diagram

Caption: Interrelation of techniques for comprehensive characterization.

Part 3: Applications in Research and Drug Development

The utility of this compound(II) is rooted in its reactivity and structural properties.

-

Catalysis: trans-[Pd(NH₃)₂Cl₂] is a stable and easy-to-handle source of palladium(0) upon reduction. It can be used as a catalyst precursor in a variety of C-C and C-N cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are cornerstones of modern pharmaceutical synthesis.[1][11]

-

Drug Development: The structural similarity to cisplatin has prompted investigations into the anticancer properties of palladium(II) complexes.[1][3] The goal is to develop analogues that exhibit similar DNA-binding mechanisms, leading to apoptosis in cancer cells, but with a different toxicity profile.[1] Palladium complexes are often more labile than their platinum counterparts, which can lead to faster ligand exchange kinetics and different biological activity.[3]

-

Materials Science: This complex can also be used as a precursor for the synthesis of palladium nanoparticles (PdNPs), which have applications in catalysis and biomedicine.[12]

Conclusion

The successful application of this compound(II) in any advanced field is predicated on the ability to synthesize the desired isomer with high purity and to confirm its identity with absolute certainty. This guide has outlined a robust framework for achieving this, combining a reliable synthetic protocol for the thermodynamically stable trans isomer with a multi-faceted analytical workflow. By understanding the causality behind each synthetic step and the unique insights provided by each characterization technique—from the symmetry-dependent vibrations in IR spectroscopy to the definitive structural data from X-ray diffraction—researchers can proceed with confidence. This rigorous approach ensures both the reproducibility of results and the scientific integrity of subsequent investigations, whether in the development of novel catalysts or the design of next-generation therapeutic agents.

References

-

Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Retrieved from [Link]

-

Kirik, S., et al. (1996). Structures and Isomerization in this compound(II). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 52(6), 909-916. Retrieved from [Link]

-

Poor Man's Chemist. (2022, September 3). Preparation of this compound(II) Pd(NH3)2Cl2. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium, diamminedichloro-. PubChem Compound Database. Retrieved from [Link]

-

Al-Masoudi, E. A., et al. (2021). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 26(1), 1-15. Retrieved from [Link]

-

Toxin and Toxin Target Database (T3DB). (2009). trans-Diamminedichloro-palladium(II) (T3D1586). Retrieved from [Link]

-

Perry, C. H., et al. (1967). Far infrared spectra of palladium compounds—III Tetrahalo, tetraammine and dihalodiammine complexes] of palladium (II). Spectrochimica Acta Part A: Molecular Spectroscopy, 23(4), 1137–1147. Retrieved from [Link]

-

ResearchGate. (n.d.). Cisplatin [cis-diamminedichloroplatinum(II)]. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of palladium(II) complex 2a in crystal according to the X-ray diffraction data. Retrieved from [Link]

-

Al-Jibouri, M. N. A. (2022). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. Biomedical and Pharmacology Journal, 15(2). Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Retrieved from [Link]

-

Chatt, J., et al. (1967). The infrared spectra of palladium(II) and platinum(II) complexes of (±)-methionine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

-

Jasem, W. S. A., & Majeed, S. R. (2025). Synthesis, Characterization and Thermal Study of Palladium (II) Complexes with Schiff Base and Mixed Ligands and Their Analytical Application. Advanced Journal of Chemistry, Section A, 8(2), 301-319. Retrieved from [Link]

-

El-Sonbati, A. Z., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(5), 13189-13201. Retrieved from [Link]

-

Al-Otaibi, J. S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19203. Retrieved from [Link]

-

Atwill, J. R. (1973). The ammonation of cis-Dischlorodiamminepalladium(II). CORE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Platinum Coordination Complexes. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Palladium–N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis of 2-Ynamides via Oxidative Aminocarbonylation of Alkynes with Amines. Retrieved from [Link]

-

Udo, K., et al. (2012). Anti-cancer effects of newly developed chemotherapeutic agent, glycoconjugated palladium (II) complex, against cisplatin-resistant gastric cancer cells. BMC Cancer, 12, 43. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of palladium (II) complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra of palladium complexes(2 and 4). Retrieved from [Link]

-

Lazzaro, F., et al. (2021). Machine Learning for Quantitative Structural Information from Infrared Spectra: The Case of Palladium Hydride. Angewandte Chemie International Edition, 60(22), 12280-12284. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands. Molbank, 2022(4), M1501. Retrieved from [Link]

-

White, C. M., et al. (2021). Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes. Molecules, 26(17), 5192. Retrieved from [Link]

-

Tran, L. V., et al. (2019). An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles. International Journal of Molecular Sciences, 21(1), 143. Retrieved from [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry, 8(2), 1-2. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of (a) Pd(OAc)2, (b) Pd OS NPs, and (c) Pd AV NPs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Anti-cancer effects of newly developed chemotherapeutic agent, glycoconjugated palladium (II) complex, against cisplatin-resistant gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. sci-hub.ru [sci-hub.ru]

- 7. journals.irapa.org [journals.irapa.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles | MDPI [mdpi.com]

An In-Depth Technical Guide to Diamminedichloropalladium(II): Structure, Properties, and Applications

Abstract

Diamminedichloropalladium(II), with the chemical formula [Pd(NH₃)₂Cl₂], is a square planar coordination complex that has garnered significant attention in medicinal chemistry and catalysis. As a structural analog of the renowned anticancer drug cisplatin, its interactions with biological macromolecules, particularly DNA, are of profound interest in the development of novel chemotherapeutics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound(II), with a focus on its potential as an anticancer agent. We will delve into the nuances of its isomeric forms, detail protocols for its synthesis and characterization, and explore the mechanisms underpinning its cytotoxic effects.

Molecular Structure and Isomerism

This compound(II) is a d⁸ transition metal complex that adopts a square planar geometry around the central palladium(II) ion. This configuration gives rise to two distinct geometric isomers: cis-diamminedichloropalladium(II) and trans-diamminedichloropalladium(II). The spatial arrangement of the ammine (NH₃) and chloro (Cl⁻) ligands dictates the molecule's overall symmetry, polarity, and, crucially, its biological activity.

-

cis-Diamminedichloropalladium(II): In the cis isomer, the two ammine ligands and the two chloro ligands are positioned adjacent to each other (at 90° angles). This arrangement results in a polar molecule. The cis form is generally less stable than the trans isomer and can be converted to the trans form under certain conditions.[1]

-

trans-Diamminedichloropalladium(II): In the trans isomer, identical ligands are situated on opposite sides of the central palladium atom (at 180° angles).[2] This configuration leads to a nonpolar molecule with higher symmetry. The trans form is the more thermodynamically stable of the two isomers.[1]

The structural differences between these isomers are fundamental to their chemical reactivity and interaction with biological targets. Much like its platinum counterpart, the geometry of the palladium complex is a critical determinant of its ability to form specific types of adducts with DNA.

Caption: Geometric isomers of this compound(II).

Physicochemical Properties

The physical and chemical properties of this compound(II) are essential for its handling, formulation, and reactivity. Both isomers typically appear as yellow to orange powders.[3][4] The compound exhibits low solubility in water but can be dissolved in ammonium hydroxide.[3]

| Property | Value | Source(s) |

| Molecular Formula | Cl₂H₆N₂Pd | [5][6] |

| Molecular Weight | 211.39 g/mol | [5][6][7] |

| Appearance | Yellow to dark orange powder | [3][4][5] |

| Density | ~2.5 g/mL at 25 °C | [3][4][8] |

| Isomers | cis and trans | [1] |

| Solubility | Slightly soluble in water; Soluble in NH₄OH | [3][8] |

| Palladium Content | ≥ 49.9% | [5] |

| Storage | Room temperature, under inert gas (e.g., Argon) | [4][9] |

Synthesis and Characterization

The synthesis of this compound(II) is a foundational procedure in palladium chemistry. A common route involves the reaction of a palladium(II) salt with ammonia, which can initially form the tetraamminepalladium(II) complex. Subsequent acidification with hydrochloric acid precipitates the desired this compound(II) product.[1] The stoichiometry and reaction conditions can be controlled to favor the formation of a specific isomer, typically the more stable trans form.

Caption: General workflow for the synthesis of [Pd(NH₃)₂Cl₂].

Characterization Techniques

Confirmation of the structure, purity, and isomeric form of the synthesized complex is achieved through various analytical methods:

-

X-ray Diffraction: Single-crystal or powder X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise geometry (cis or trans).[10][11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the Pd-Cl and Pd-N bonds. The number and position of these bands can help distinguish between the cis and trans isomers due to their different symmetries.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While palladium itself is not typically observed by NMR, ¹H NMR can be used to characterize the ammine ligands.[10]

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl) in the compound, verifying its empirical formula.[14]

Mechanism of Action and Anticancer Potential

The interest in this compound(II) as a therapeutic agent stems from its analogy to cisplatin.[15][16] Palladium and platinum share similarities in their coordination chemistry, suggesting that palladium complexes could mimic the anticancer mechanism of platinum drugs.[16] The primary molecular target for these compounds is nuclear DNA.[7][15]

The proposed mechanism involves the following steps:

-

Aquation: Upon entering the low-chloride environment of the cell, the chloro ligands are hydrolyzed and replaced by water molecules, forming a reactive, positively charged aqua species.

-

DNA Binding: This activated complex then binds covalently to the nitrogen atoms (primarily N7) of purine bases in DNA, such as guanine and adenine.[15]

-

Adduct Formation: The complex can form various types of DNA adducts, including intrastrand and interstrand cross-links. These adducts create a local distortion in the DNA double helix.

-

Cellular Response: The DNA damage induced by these adducts disrupts DNA replication and transcription, ultimately triggering a cascade of cellular events that lead to apoptosis (programmed cell death) and inhibition of cell proliferation.[5][7]

Caption: Proposed mechanism of anticancer activity for [Pd(NH₃)₂Cl₂].

Numerous studies have explored the cytotoxic effects of palladium(II) complexes against various human cancer cell lines, including ovarian and breast cancer.[14][17][18] The efficacy and specific mode of DNA interaction can be significantly influenced by the nature of the other ligands attached to the palladium center.[14][17]

Applications in Catalysis

Beyond its medicinal potential, trans-diamminedichloropalladium(II) is a valuable compound in organic synthesis. It serves as a catalyst or precatalyst in a variety of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.[5] These reactions, including the Suzuki and Heck reactions, are indispensable in the pharmaceutical and agrochemical industries for constructing complex organic molecules.[5] The compound is also used for stereoselective alkylation in aldol reactions.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of trans-Diamminedichloropalladium(II)

Objective: To synthesize the stable trans isomer of this compound(II) from palladium(II) chloride.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Beakers, magnetic stirrer, hot plate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or desiccator

Procedure:

-

Dissolution: In a fume hood, carefully dissolve a known quantity of palladium(II) chloride in a minimal amount of concentrated ammonium hydroxide with stirring. The solution will turn from a dark suspension to a clear, colorless, or pale-yellow solution as the soluble tetraamminepalladium(II) chloride, [Pd(NH₃)₄]Cl₂, is formed.

-

Causality: Excess ammonia ensures the formation of the fully coordinated tetraammine complex, which is soluble and serves as the precursor.

-

-

Dilution: Dilute the resulting solution with a significant volume of deionized water.[1]

-

Acidification & Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the diluted solution. A yellow or orange precipitate of this compound(II) will form as the pH decreases.[1]

-

Causality: The acid protonates two of the ammine ligands, causing them to dissociate and be replaced by chloride ions. The neutral [Pd(NH₃)₂Cl₂] complex is insoluble in the aqueous acidic medium and precipitates out. The slow addition and vigorous stirring promote the formation of the thermodynamically favored trans isomer.

-

-

Isolation: Continue stirring for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate on the filter paper with small portions of cold deionized water, followed by a final wash with a small amount of cold ethanol or acetone to aid in drying.

-

Drying: Dry the bright yellow-orange product in a desiccator or a low-temperature oven.

-

Characterization: Confirm the identity and purity of the product using the analytical techniques described in Section 3.

Protocol 2: DNA Binding Analysis via Ethidium Bromide (EB) Displacement Assay

Objective: To investigate the interaction of this compound(II) with DNA by monitoring the displacement of a known intercalator, ethidium bromide.

Principle: Ethidium bromide (EB) is a fluorescent dye that intercalates between the base pairs of DNA, resulting in a significant increase in its fluorescence intensity. A compound that binds to DNA can displace the intercalated EB, causing a quenching (decrease) of the fluorescence. The extent of quenching is indicative of the strength of the compound-DNA interaction.[14]

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Ethidium bromide (EB) solution

-

Tris-HCl buffer

-

This compound(II) solution of known concentration

-

Fluorescence spectrophotometer

Procedure:

-

Preparation: Prepare a solution of CT-DNA in Tris-HCl buffer. Ensure its purity by checking the A₂₆₀/A₂₈₀ ratio (~1.8-1.9).

-

EB-DNA Complex Formation: Add EB solution to the CT-DNA solution to form a fluorescent EB-DNA complex. Allow the mixture to incubate to ensure complete binding.

-

Titration: Record the initial fluorescence emission spectrum of the EB-DNA complex. Then, add successive, small aliquots of the this compound(II) solution to the cuvette.

-

Measurement: After each addition of the palladium complex, allow the solution to equilibrate for a few minutes, then record the fluorescence emission spectrum.

-

Data Analysis: Plot the fluorescence intensity (F/F₀) versus the concentration of the palladium complex. A decrease in fluorescence intensity indicates that the palladium complex is displacing EB from the DNA, confirming an interaction. The data can be further analyzed using the Stern-Volmer equation to calculate binding constants.

-

Self-Validation: The experiment should include a control titration with a compound known not to bind to DNA to ensure that the observed quenching is not due to dilution or other artifacts.

-

References

-

ChemBK. (n.d.). cis-Diamminedichloropalladium(II). Retrieved from [Link]

-

Bendola Publishing. (n.d.). Palladium(II) Chelates as Biologically Active Metallo-Drugs: Synthesis, Characterization, DNA Binding, Electrochemical and In Vitro Cytotoxic Studies. Retrieved from [Link]

-

Binacchi, F. C., et al. (2025). Ligand-Dependent DNA Binding and Cytotoxicity of Palladium(II) Complexes. Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Kashanian, S., et al. (2008). DNA binding studies of PdCl2(LL) (LL = chelating diamine ligand: N,N-dimethyltrimethylenediamine) complex. Biochemistry (Moscow), 73(8), 929-36. Retrieved from [Link]

-

Yurui (Shanghai) Chemical Co., Ltd. (n.d.). Trans-Diamminedichloro palladium(II). Retrieved from [Link]

-

Toxin and Toxin Target Database. (2009). trans-Diamminedichloro-palladium(II). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes. Retrieved from [Link]

-

AHPChem. (n.d.). Trans-Diamminedichloropalladium (II). Retrieved from [Link]

-

Frontiers Media. (2020). Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs. Retrieved from [Link]

-

ResearchGate. (1996). Structures and Isomerization in this compound(II). Retrieved from [Link]

-

PubMed. (2025). Ligand-Dependent DNA Binding and Cytotoxicity of Palladium(II) Complexes. Retrieved from [Link]

-

YouTube. (2022). Preparation of this compound(II) Pd(NH3)2Cl2. Retrieved from [Link]

-

PubMed. (n.d.). Anti-cancer activity of a novel palladium(II) complex on human breast cancer cells in vitro and in vivo. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review Article on Anticancer Activity of Palladium Based Chemotherapeutic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of palladium(II) complex 2a in crystal according to the X-ray diffraction data. Retrieved from [Link]

-

Asian Journal of Chemistry. (2008). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-cancer activity of a novel palladium(II) complex on human breast cancer cells in vitro and in vivo. Retrieved from [Link]

-

MDPI. (2022). Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 13782-33-7 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Palladium, diamminedichloro- | Cl2H6N2Pd | CID 61732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trans-Diamminedichloropalladium (II) Exporter, Supplier from Coimbatore [acharyaaagencies.in]

- 9. 14323-43-4・this compound(II)・323-40961[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Ligand-Dependent DNA Binding and Cytotoxicity of Palladium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bendola.com [bendola.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. TalkMED AI Paper-TAP [tap.talkmed.com]

- 18. Anti-cancer activity of a novel palladium(II) complex on human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Stereochemical Gateway to Reactivity and Efficacy

An In-Depth Technical Guide to the Cis-Trans Isomerization Mechanism in Diamminedichloropalladium(II)

In the realm of coordination chemistry, the spatial arrangement of ligands around a central metal ion is not a mere structural footnote; it is a critical determinant of a complex's reactivity, stability, and, in medicinal applications, its therapeutic efficacy. This compound(II), [Pd(NH3)2Cl2], serves as a quintessential model for understanding these principles. As a d8 square planar complex, it exists as two distinct geometric isomers: cis and trans. The conversion between these forms, known as cis-trans isomerization, is a fundamental process that governs the compound's behavior in solution.

This guide provides a comprehensive exploration of the mechanisms underpinning the cis-trans isomerization of this compound(II). We will delve into the associative pathways that define the reactivity of square planar complexes, the profound influence of the solvent environment, and the experimental methodologies employed by researchers to probe these dynamic transformations. For professionals in drug development, understanding this isomerization is paramount, as the biological activity of metal-based therapeutics is often exclusive to a single isomer, a fact famously demonstrated by its platinum analogue, the anticancer drug cisplatin.[1][2][3]

Core Mechanistic Pathways of Isomerization

The isomerization of square planar d8 complexes like [Pd(NH3)2Cl2] is not a simple intramolecular rearrangement. Instead, it proceeds through pathways involving an increase in the coordination number of the palladium center. The dominant mechanism is associative, where an external ligand coordinates to the metal before any existing ligand departs.[4][5]

The Associative Mechanism: A Five-Coordinate Transition

Square planar complexes, with a 16-electron count, are coordinatively unsaturated, making them susceptible to nucleophilic attack. The associative mechanism is initiated by the approach of a nucleophile (which can be a solvent molecule, a catalyst, or another ligand in solution) to the palladium center. This attack forms a transient, five-coordinate intermediate, typically with a trigonal bipyramidal geometry.[4][6]

This high-energy intermediate is fluxional. It can undergo a process called pseudorotation, where ligands in the axial and equatorial positions rapidly interchange. Following this rearrangement, a ligand departs from the intermediate, and if the departing ligand occupies a different position than the one originally attacked, the result is the geometric isomer of the starting complex. The entire process is a stereospecific substitution reaction.[7] The negative entropy of activation often observed in these reactions is a key kinetic indicator of an associative pathway, reflecting the increase in order as the complex and the incoming ligand combine in the rate-determining step.[4][6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides a complementary method for kinetic analysis. The d-d electronic transitions in square planar complexes are sensitive to the ligand field environment. Since the cis and trans isomers have different symmetries and ligand arrangements, they exhibit distinct absorption spectra. [8][9]By monitoring the change in absorbance at a wavelength where the difference between the molar absorptivities of the two isomers is maximal, one can follow the course of the reaction.

-

Spectrum Acquisition:

-

Prepare separate solutions of the pure cis and trans isomers in the chosen solvent (e.g., 0.1 M HCl solution). [10] * Record the full UV-Vis spectrum (e.g., 250-500 nm) for each isomer to identify an analytical wavelength (λ_max) with the largest absorbance difference.

-

-

Kinetic Run:

-

Place a cuvette containing the solvent in a temperature-controlled spectrophotometer and zero the instrument.

-

Inject a small, known volume of a concentrated stock solution of the cis-isomer into the cuvette to initiate the reaction.

-

Immediately begin recording the absorbance at the predetermined analytical wavelength as a function of time.

-

-

Data Analysis:

-

The absorbance at any time t (A_t) is a combination of the absorbance of the cis and trans isomers.

-

The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to the first-order rate equation: ln((A_t - A_∞) / (A₀ - A_∞)) = -k_obs * t where A₀ is the initial absorbance, and A_∞ is the absorbance at equilibrium.

-

Quantitative Insights into Isomerization

The rate of isomerization is highly dependent on experimental conditions. While specific kinetic data for cis-[Pd(NH₃)₂Cl₂] is less abundant in recent literature compared to its platinum counterpart, studies on related square planar palladium(II) complexes provide valuable benchmarks. The process is generally faster for palladium than for platinum complexes due to the lower metal-ligand bond strengths and greater lability of Pd(II).

| Parameter | Condition | Observation | Causality | Reference |

| Solvent | Coordinating (e.g., THF, DMSO) vs. Non-coordinating (e.g., Toluene) | Isomerization is significantly faster in coordinating solvents. | Coordinating solvents act as nucleophiles, facilitating the associative mechanism. | [11] |

| Catalyst | Presence of excess neutral ligand (e.g., PR₃) | Rate of isomerization increases. | The free ligand is often a stronger nucleophile than the solvent, accelerating the formation of the five-coordinate intermediate. | [12] |

| Temperature | Increased Temperature | Rate of isomerization increases. | Provides the necessary thermal energy to overcome the activation energy barrier for the formation of the five-coordinate intermediate. | [13] |

| Solid vs. Solution | Solid State | Thermal transformation from cis to trans can occur, often irreversibly. | The isomerization proceeds via a solid-state reaction, driven by the greater thermodynamic stability of the trans isomer's crystal packing. | [13] |

Conclusion and Outlook

The cis-trans isomerization of this compound(II) is a dynamic process governed by a well-established associative mechanism, characteristic of 16-electron square planar complexes. The formation of a five-coordinate intermediate is the central event, and the energy barrier to its formation is profoundly influenced by the solvent, temperature, and the presence of catalysts.

For researchers in drug development and catalysis, a deep understanding of this mechanism is not merely academic. It is the key to controlling the stereochemistry of palladium complexes, thereby dictating their biological activity and catalytic performance. Future research, leveraging advanced spectroscopic techniques and computational modeling, will continue to refine our understanding of these intricate pathways, enabling the rational design of next-generation palladium-based drugs and catalysts with enhanced efficacy and selectivity.

References

-

Morsali, A. (2013). Theoretical Study of Solvent Effects on the Cis-to-Trans Isomerization of [Pd(C6Cl2F3)I(PH3)2]. Journal of Solution Chemistry, 42, 1875–1887. Available at: [Link]

-

Cattalini, L., & Martelli, M. (1967). Mechanism of catalytic cis-trans isomerization of planar diacidodiaminopalladium(II) complexes. Journal of the American Chemical Society, 89(15), 4045–4046. Available at: [Link]

-

Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. University of York. Available at: [Link]

-

Galia, M., et al. (2014). Solid-state cis–trans isomerism in bis(oxamato)palladate(ii) complexes: synthesis, structural studies and catalytic activity. CrystEngComm, 16(8), 1504-1514. Available at: [Link]

-

Chernyshev, V. V., & Schenk, H. (1998). Structures and Isomerization in this compound(II). ResearchGate. Available at: [Link]

-

Goldberg, K. I., et al. (2015). Cation-Controlled Olefin Isomerization Catalysis with Palladium Pincer Complexes. NSF Public Access Repository. Available at: [Link]

-

Peris, E., et al. (2004). Mixed Dicarboxylato−Bis(carbene) Complexes of Palladium(II): Synthesis, Structures, Trans−Cis Isomerism, and Catalytic Activity. Organometallics, 23(11), 2677–2684. Available at: [Link]

-

Engle, K. M., & Sigman, M. S. (2021). Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. Journal of the American Chemical Society, 143(25), 9572–9583. Available at: [Link]

-

Płaczek, M., et al. (2018). The Mechanism of Redox Reaction between Palladium(II) Complex Ions and Potassium Formate in Acidic Aqueous Solution. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). Associative substitution. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Associative Mechanism. Chemistry LibreTexts. Available at: [Link]

-

Redfield, D. A., & Nelson, J. H. (1973). Mechanism of cis-trans isomerization for square planar complexes of the type ML2X2. Journal of the American Chemical Society, 95(16), 5394–5396. Available at: [Link]

-

Collaborative Research Center 1333. (n.d.). Probing precatalyst association by NMR. University of Stuttgart. Available at: [Link]

-

University of Latvia. (2023). Effect of palladium(II) on NMR spectra of coordinated semicarbazones. LU Conferences. Available at: [Link]

-

Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 3776-3791. Available at: [Link]

-

Gambino, D., et al. (2023). Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. Inorganic Chemistry, 62(47), 19137–19150. Available at: [Link]

-

Chemistry LibreTexts. (2023). Associative Ligand Substitution. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). UV absorption spectra of palladium(II) complex 2a. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Structures of the cis (a) and trans (b) isomers of diamminedichloroplatinum(II). ResearchGate. Available at: [Link]

-

Koch, K. R., et al. (2015). Light-induced cis/trans isomerization of cis-[Pd(L-S,O)2] and cis-[Pt(L-S,O)2] complexes of chelating N,N-dialkyl-N′-acylthioureas. ResearchGate. Available at: [Link]

-

Kleinwächter, V., & Vystrčil, A. (1976). Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions. Collection of Czechoslovak Chemical Communications, 41(9), 2664-2674. Available at: [Link]

-

Shokouhimehr, M., et al. (2009). 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 855-859. Available at: [Link]

-

De Almeida, W. B., & De Oliveira, G. (1998). On the cis -> trans isomerization of the square-planar [Pt(Cl)(SnCl3)(PH3)2] compound: ab initio gas phase reaction mechanism and solvent effects using continuum models. Journal of the Brazilian Chemical Society, 9(4). Available at: [Link]

-

Atwill, J. R. (1973). The ammonation of cis-Dischlorodiamminepalladium(II). Naval Postgraduate School. Available at: [Link]

-

EContent Management Pvt Ltd. (n.d.). Substitution Reactions of Square Planar Complexes. econtent.in. Available at: [Link]

-

University of Burdwan. (n.d.). Reaction mechanism CC13. University of Burdwan. Available at: [Link]

-

Mathew, L., & Reddy, V. (2010). Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Asian Journal of Chemistry, 22(10), 7551-7556. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Associative substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. econtent.in [econtent.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Solubility Profile of Diamminedichloropalladium(II) in Organic Solvents: A Guide to Application and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diamminedichloropalladium(II), Pd(NH₃)₂Cl₂, is a cornerstone coordination complex with significant applications ranging from catalysis to medicinal chemistry. Its efficacy in these domains is critically dependent on its behavior in solution, a factor governed primarily by its solubility. This technical guide provides a comprehensive analysis of the solubility of this compound(II) in organic solvents. Moving beyond a simple tabulation of data, this document elucidates the fundamental chemical principles controlling its dissolution, addresses the distinct properties of its cis and trans isomers, and provides field-proven experimental protocols for researchers to generate reliable solubility data. We explore the complex interactions between the palladium center and coordinating solvents, offering insights into solution speciation that are vital for reaction optimization and drug formulation.

Introduction: The Significance of a Seemingly Simple Complex

This compound(II) is a neutral, square planar complex of palladium in the +2 oxidation state. It exists as two geometric isomers: cis-diamminedichloropalladium(II) and trans-diamminedichloropalladium(II). While structurally similar, their differing symmetry imparts distinct physical properties, including dipole moment, crystal packing, and, consequently, solubility. The trans isomer, in particular, is noted as a catalyst for stereoselective alkylation in aldol reactions[1].

An understanding of the solubility of these isomers is not merely academic; it is a prerequisite for practical application. In catalysis, achieving a homogeneous solution is often necessary to ensure reproducible kinetics and high yields[2]. In drug development, where palladium complexes are investigated as potential therapeutic agents, solubility in biologically relevant media and formulation solvents dictates bioavailability and delivery mechanisms[3]. This guide serves as a foundational resource for any scientist looking to unlock the full potential of this versatile palladium complex.

The Theoretical Framework: Principles Governing Solubility

The solubility of a coordination complex like Pd(NH₃)₂Cl₂ is a multifactorial phenomenon. A robust understanding of the underlying principles allows researchers to make informed decisions about solvent selection, rather than relying on trial and error.

Polarity and Intermolecular Forces: "Like Dissolves Like"

The primary determinant of solubility is the balance of intermolecular forces between the solvent and the solute.

-

cis-Diamminedichloropalladium(II): This isomer possesses a net dipole moment due to the asymmetric arrangement of the chloro and ammine ligands. This polarity suggests a higher affinity for polar solvents capable of dipole-dipole interactions.

-

trans-Diamminedichloropalladium(II): This isomer is nonpolar. The individual bond dipoles cancel out, resulting in a zero net dipole moment. Consequently, it is expected to be more soluble in nonpolar organic solvents and less soluble in highly polar solvents compared to its cis counterpart.

However, simple polarity is often an insufficient predictor. The ability of a solvent to engage in hydrogen bonding or to act as a Lewis acid or base can significantly influence solubility.

The Dominant Role of Coordinating Solvents

Many common organic solvents are not inert bystanders. Dipolar aprotic solvents, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), are Lewis bases capable of coordinating to the palladium(II) center[4]. This interaction can lead to the displacement of the existing ammine (NH₃) or chloride (Cl⁻) ligands, forming a new, solvated complex with drastically different solubility characteristics.

This process, known as solvolysis, can be represented by the following equilibrium:

Pd(NH₃)₂Cl₂ (s) + n(Solvent) ⇌ [Pd(NH₃)₂(Solvent)ₙ]Cl₂ (sol) or [Pd(NH₃)₂Cl(Solvent)ₙ]Cl (sol)

The solvent's coordinating ability is a critical factor. For instance, DMSO has been shown to coordinate readily to Pd(II) centers, often forming stable adducts that enhance solubility[5][6]. This dynamic is crucial, as the catalytically active species in a reaction may not be the parent complex but rather a solvent-adduct formed in situ[4].

Lattice Energy and Isomer Stability

Before dissolution can occur, the energy input from solvation must overcome the crystal lattice energy—the energy holding the solid complex together. The trans isomer is generally more thermodynamically stable than the cis isomer, which can translate to a more stable crystal lattice and, potentially, lower solubility in non-coordinating solvents[7]. Recrystallization from certain solutions can even be used to prepare specific polymorphs of the trans isomer[8].

Solubility Profile: A Synthesis of Available Data

Quantitative solubility data for this compound(II) is not extensively reported in peer-reviewed literature. However, a qualitative and semi-quantitative profile can be assembled from chemical supplier datasheets and related publications.

Table 1: Qualitative Solubility of this compound(II)

| Solvent | Formula | Type | Solubility | Citation |

| Water | H₂O | Polar Protic | Slightly Soluble | [9][10] |

| Ammonium Hydroxide | NH₄OH | Aqueous Base | Soluble | [9][10] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Insoluble | [9][10] |

| Chloroform | CHCl₃ | Nonpolar | Insoluble | [9][10] |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | Likely Soluble (Coordinating) | [4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Likely Soluble (Coordinating) | [3][5] |

Note: The solubility in coordinating solvents like DMF and DMSO is inferred from the known behavior of palladium(II) complexes, where solvent coordination often leads to dissolution.

Given the scarcity of precise data, it is imperative for researchers to determine solubility experimentally for their specific solvent system and conditions.

Experimental Protocol: Quantitative Solubility Determination

This protocol describes a robust, self-validating method for determining the equilibrium solubility of this compound(II) in an organic solvent at a specified temperature. The method is based on the principle of preparing a saturated solution and quantifying the concentration of dissolved palladium in the supernatant.

Materials and Equipment

-

This compound(II) (specify cis or trans isomer)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath with shaker/agitator

-

Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis Spectrophotometer, ICP-MS/OES)

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of this compound(II) to a vial. "Excess" is critical to ensure equilibrium with the solid phase is maintained. b. Accurately add a known volume (e.g., 5.00 mL) of the chosen organic solvent to the vial. c. Securely seal the vial to prevent any solvent evaporation, which would alter the concentration.

-

Equilibration: a. Place the vial in a constant temperature bath (e.g., 25.0 °C) equipped with an agitator. b. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

Separation of Supernatant: a. Cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 4 hours. This allows the undissolved solid to settle completely. b. Carefully withdraw a sample of the clear supernatant using a syringe. c. Immediately pass the supernatant through a 0.2 µm syringe filter into a clean, dry container. This step is crucial to remove any suspended microcrystals, which would artificially inflate the measured solubility.

-

Quantification: a. Accurately prepare a dilution of the filtered supernatant using a volumetric flask and the pure solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical instrument. b. Determine the concentration of palladium in the diluted sample using a pre-calibrated analytical technique (e.g., ICP-MS for elemental analysis or UV-Vis spectroscopy if the complex has a suitable chromophore).

-

Calculation: a. Calculate the concentration in the original supernatant by multiplying the measured concentration by the dilution factor. b. Express the final solubility in desired units (e.g., mg/mL, g/L, or mol/L).

Workflow Visualization

Caption: Experimental workflow for determining equilibrium solubility.

Solution Speciation: What Happens After Dissolution?

For this compound(II), dissolution in a coordinating solvent is rarely a simple physical process. The identity of the species in solution can be profoundly different from the solid material, a concept known as speciation.

Ligand Displacement by Solvent

As previously mentioned, solvents like DMF and DMSO can displace the ligands of the complex. This is not a theoretical curiosity; it has direct consequences for reactivity. For example, the oxidative addition step in many palladium-catalyzed cross-coupling reactions is highly sensitive to the number and nature of ligands on the palladium center[2]. If a solvent molecule occupies a coordination site, it can alter the electronic properties and steric environment of the catalyst, thereby influencing reaction rate and selectivity[4].

Some solvents can even act as reactants. At elevated temperatures (e.g., >80 °C), N-alkyl amides like DMF can reduce Pd(II) to Pd(0), which can be an interference or a desired step in catalyst activation depending on the context[4][11].

Visualization of Solution Equilibrium

The diagram below illustrates the equilibrium between the solid palladium complex and its potential forms in a coordinating solvent (S).

Caption: Equilibrium of Pd(NH₃)₂Cl₂ in a coordinating solvent (S).

Practical Implications for the Researcher

-

For the Synthetic Chemist: When using Pd(NH₃)₂Cl₂ as a catalyst precursor, be aware that the choice of solvent does more than just dissolve the complex. A coordinating solvent like DMF may generate a more active, or perhaps less stable, catalytic species. For reactions sensitive to ligand environment, a less coordinating solvent like toluene or THF might be preferable, though solubility may be limited.

-

For the Drug Development Professional: The low aqueous solubility of Pd(NH₃)₂Cl₂ presents a formulation challenge. The use of co-solvents like DMSO is common for in vitro screening, but it is crucial to understand how DMSO coordination might alter the compound's interaction with biological targets[3][12]. Studies in mixed-solvent systems (e.g., DMSO/water) are essential to mimic physiological conditions[12].

-

For Recrystallization and Purification: The principle of differential solubility is the basis of purification by recrystallization[13][14]. To purify Pd(NH₃)₂Cl₂, one might dissolve it in a solvent where it is sparingly soluble at room temperature but more soluble when hot (e.g., hot water) or dissolve it in a good solvent (like aqueous ammonia) and precipitate it by changing the conditions (e.g., acidification with HCl)[7].

Conclusion

The solubility of this compound(II) in organic solvents is a complex interplay of isomer structure, solvent polarity, and coordination chemistry. While qualitative data suggests general insolubility in nonpolar solvents and slight solubility in water, its behavior in polar aprotic, coordinating solvents like DMF and DMSO is dominated by ligand exchange processes that enhance dissolution but also alter the chemical nature of the complex. For any application requiring precise control over concentration and reactivity, the experimental determination of solubility is not just recommended, but essential. By understanding and applying the principles and protocols outlined in this guide, researchers can better control their experimental systems and harness the full potential of this important palladium complex.

References

-

cis-Diamminedichloropalladium(II) - Physico-chemical Properties. ChemBK. [Link]

-

trans-Diamminedichloro-palladium(II) (T3D1586). T3DB. [Link]

-

Experiment 1 Complex Formation and Solubility Product. Department of Chemistry, The Chinese University of Hong Kong. [Link]

-

Palladium, diamminedichloro- | Cl2H6N2Pd | CID 61732. PubChem, NIH. [Link]

-

Structures and Isomerization in this compound(II). ResearchGate. [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Detection and Analysis of Coordination Compounds | Solubility of Things. Solubility of Things. [Link]

-

Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. NIH National Center for Biotechnology Information. [Link]

-

Trans-Diamminedichloro palladium(II) , 13782-33-7. Yurui (shanghai) chemical Co.,Ltd. [Link]

-

Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Conc. ACS Publications. [Link]

-

Coordination Compound Experiment. SlidePlayer. [Link]

-

Preparation of this compound(II) Pd(NH3)2Cl2. YouTube. [Link]

-

Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. ACS Publications. [Link]

-

DIAMMINE DICHLOROPALLADIUM(II). ChemBK. [Link]

-

Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

-

Dissolution of Palladium Metal in Solvent Leaching System with the Presence of Oxidizing Agent. MDPI. [Link]

-

Palladium(II) chloride. Wikipedia. [Link]

-

Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

-

Experiment 1: Coordination Chemistry - Nickel Complexes. LibreTexts Chemistry. [Link]

-

How to find a better solution for the solubility of metal complexes? ResearchGate. [Link]

-

Characterization of DMSO Coordination to Palladium(II) in Solution and Insights into the Aerobic Oxidation Catalyst, Pd(DMSO)₂(TFA)₂. NIH National Center for Biotechnology Information. [Link]

-

Recrystallisation. Chemistry Teaching Labs, University of York. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Characterization of DMSO coordination to palladium(II) in solution and insights into the aerobic oxidation catalyst, Pd(DMSO)2(TFA)2. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Characterization of DMSO Coordination to Palladium(II) in Solution and Insights into the Aerobic Oxidation Catalyst, Pd(DMSO)2(TFA)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of DMSO coordination to palladium(II) in solution and insights into the aerobic oxidation catalyst, Pd(DMSO)2(TFA)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. real.mtak.hu [real.mtak.hu]

- 13. m.youtube.com [m.youtube.com]

- 14. Chemistry Teaching Labs - Recrystallisation [chemtl.york.ac.uk]

A Technical Guide to the Thermal Decomposition Pathway of Diamminedichloropalladium(II)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the thermal decomposition pathway of diamminedichloropalladium(II), [Pd(NH3)2Cl2]. Primarily focusing on the cis-isomer, a structural analog to the chemotherapy agent cisplatin, this document elucidates the discrete thermal events, intermediate products, and gaseous species evolved during its pyrolysis. The decomposition is a multi-step process initiated by a solid-state isomerization from the cis to the trans configuration, followed by sequential loss of ammine ligands to form a palladium(II) chloride intermediate. At higher temperatures, this intermediate decomposes to yield the final residue, metallic palladium. This guide synthesizes data from key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA)—to provide a robust, mechanistically detailed understanding of the process. The protocols and insights contained herein are intended for researchers, chemists, and materials scientists engaged in the development of palladium-based catalysts, advanced materials, and pharmaceutical compounds.

Introduction

This compound(II), [Pd(NH3)2Cl2], exists as two geometric isomers: cis and trans. The cis-isomer, in particular, has garnered significant interest due to its structural similarity to cisplatin, a cornerstone of platinum-based chemotherapy.[1] Beyond potential biomedical applications, these palladium complexes are crucial precursors in materials science for the synthesis of supported palladium catalysts, which are vital for a myriad of organic transformations.

A thorough understanding of the thermal stability and decomposition pathway of [Pd(NH3)2Cl2] is paramount for controlling the synthesis of palladium nanoparticles with desired morphology and for ensuring the quality and performance of derivative products. The thermal behavior dictates the temperature parameters required for precursor calcination and influences the nature of the final metallic phase. This guide details the sequence of chemical transformations that occur upon heating [Pd(NH3)2Cl2], providing a foundational framework for its application in catalysis and materials chemistry.

Core Analytical Methodologies

The elucidation of a solid-state thermal decomposition pathway requires a multi-faceted analytical approach. The combination of techniques provides complementary information on mass loss, energetic changes, and the chemical identity of evolved products.

-

Thermogravimetric Analysis (TGA): TGA is the cornerstone of this analysis, measuring the change in a sample's mass as a function of temperature in a controlled atmosphere. It allows for the precise quantification of mass loss events, such as the release of ligands, and determination of the final residue's mass percentage.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[2][3] This technique is critical for identifying the energetic nature of thermal events. Endothermic peaks typically correspond to decomposition or melting, while exothermic peaks can indicate crystallization, oxidation, or, as in this case, a solid-state phase transition.[2]

-

Evolved Gas Analysis (EGA): EGA identifies the chemical nature of the volatile products released during decomposition.[4] By coupling the exit gas stream from a TGA instrument to a detector like a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR), the gaseous products can be identified in real-time as they are evolved, allowing for definitive assignment of the reactions occurring at each mass loss step.[5][6][7]

The Thermal Decomposition Pathway of cis-[Pd(NH3)2Cl2]

The thermal decomposition of cis-[Pd(NH3)2Cl2] in an inert atmosphere is not a single event but a well-defined sequence of transformations.

Step 1: Solid-State Isomerization (cis to trans)

Upon initial heating, typically in the range of 150-200°C, the cis isomer undergoes an irreversible, solid-state transformation to the more thermally stable trans isomer.[8] This event is observed in DSC analysis as a distinct exothermic peak with no corresponding mass loss in the TGA profile.

Reaction: cis- → trans-

The driving force for this transformation is the relief of steric strain present in the cis configuration, leading to a thermodynamically more favorable crystal packing in the trans form.

Step 2: Deammination and Formation of Palladium(II) Chloride

Following isomerization, the primary decomposition stage begins. This step involves the complete loss of both ammine (NH3) ligands, resulting in a significant mass loss. This process typically occurs over a temperature range of approximately 250°C to 350°C and is characterized by a strong endothermic peak in the DSC curve, corresponding to the energy required to break the Pd-N coordination bonds.

Reaction: trans- → PdCl2(s) + 2 NH3(g)

EGA is instrumental in confirming this step, showing a strong signal for ammonia (m/z = 16, 17 in mass spectrometry) that correlates directly with the TGA mass loss event.

Step 3: Decomposition of Palladium(II) Chloride Intermediate

The palladium(II) chloride (PdCl2) formed in the preceding step is stable for a considerable temperature range. At higher temperatures, generally above 500°C, it undergoes a final decomposition step.

Reaction: PdCl2(s) → Pd(s) + Cl2(g)

This step corresponds to the final mass loss observed in the TGA thermogram. The gaseous product is elemental chlorine, which can be detected by EGA (e.g., m/z = 35, 37, 70, 72, 74 in MS). The solid residue remaining at the end of the analysis is pure, metallic palladium.

Quantitative Data Summary

The theoretical mass loss for each decomposition step can be calculated from the stoichiometry of the reactions. These values provide a benchmark for interpreting experimental TGA data.

| Decomposition Step | Temperature Range (Approx.) | Thermal Event (DSC) | Reaction | Theoretical Mass Loss (%) | Final Residue (%) |

| 1. Isomerization | 150 - 200 °C | Exothermic | cis → trans | 0.0% | 100.0% |

| 2. Deammination | 250 - 350 °C | Endothermic | [Pd(NH3)2Cl2] → PdCl2 + 2NH3 | 16.1% | 83.9% |

| 3. Dechlorination | > 500 °C | Endothermic | PdCl2 → Pd + Cl2 | 33.5% (of total) | 50.4% (of total) |

| Overall | 250 - 600 °C | - | [Pd(NH3)2Cl2] → Pd + 2NH3 + Cl2 | 49.6% | 50.4% |

Visualization of Pathways and Workflows

Decomposition Pathway of cis-[Pd(NH3)2Cl2]

Caption: Workflow for coupled TGA-DSC-EGA analysis.

Detailed Experimental Protocols

The following protocols describe a self-validating system for the comprehensive thermal analysis of [Pd(NH3)2Cl2].

Protocol for TGA-DSC Analysis

-

1. Instrument Calibration:

-

Calibrate the TGA balance using certified calibration weights.

-

Perform temperature and enthalpy calibration for the DSC sensor using certified standards (e.g., Indium, Zinc) covering the desired temperature range. This ensures the accuracy of measured temperatures and heat flow. [9]* 2. Sample Preparation:

-

Accurately weigh 5-10 mg of the [Pd(NH3)2Cl2] sample into an alumina or platinum crucible. An accurate initial mass is critical for quantitative analysis of mass loss steps.

-

Use an identical, empty crucible as the reference for the DSC measurement.

-

-

3. Experimental Conditions:

-

Atmosphere: Purge the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min). An inert atmosphere is crucial to prevent oxidative side reactions and isolate the intrinsic decomposition pathway.

-

Temperature Program: Heat the sample from ambient temperature to ~700°C at a linear heating rate of 10 °C/min. A controlled, linear heating rate is essential for resolving distinct thermal events.

-

-

4. Data Analysis:

-

Analyze the resulting TGA curve to determine the onset temperature and percentage mass loss for each decomposition step.

-

Analyze the DSC curve to identify the peak temperatures and nature (endothermic/exothermic) of all thermal events. Integrate peak areas to quantify the enthalpy of transitions.

-

Protocol for Evolved Gas Analysis (TGA-MS)

-

1. System Integration:

-

Couple the gas outlet of the TGA instrument to the inlet of a quadrupole mass spectrometer via a heated, inert transfer line (~200°C). The heated line prevents condensation of evolved species before they reach the detector.

-

-

2. TGA Execution:

-

Run the TGA experiment using the same conditions outlined in Protocol 7.1. This ensures direct correlation between mass loss events and detected gaseous species.

-

-

3. Mass Spectrometer Operation:

-

Operate the MS in a scan mode or, preferably, a multiple ion detection (MID) mode to monitor the ion currents of specific mass-to-charge (m/z) ratios corresponding to expected products.

-

Key m/z ratios to monitor:

-

Ammonia (NH3): m/z 16 (NH2+ fragment), 17 (NH3+ parent ion).

-

Water (H2O): m/z 18 (background check).

-

Chlorine (Cl2): m/z 35 (35Cl+), 37 (37Cl+), 70 (35Cl2+), 72 (35Cl37Cl+), 74 (37Cl2+), monitoring the isotopic pattern confirms the presence of chlorine.

-

-

-

4. Data Correlation:

-

Overlay the TGA mass loss curve (or its derivative, DTG) with the ion current profiles from the MS. A peak in a specific ion current that coincides with a mass loss event provides definitive identification of the evolved gas.

-

Conclusion

The thermal decomposition of this compound(II) is a well-ordered, multi-step process that is readily characterized by modern thermoanalytical techniques. The pathway proceeds via an initial cis-trans isomerization, followed by a two-stage chemical decomposition involving the loss of ammine ligands to form PdCl2, which subsequently decomposes to metallic palladium and chlorine gas. This detailed mechanistic understanding is crucial for the rational design of thermal processes in fields reliant on palladium chemistry, enabling precise control over the synthesis of palladium-based materials from this versatile precursor.

References

- ResearchGate. (2025). Structures and Isomerization in this compound(II).

- National Center for Biotechnology Information. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. PMC - NIH.

- Xia, W., Pan, Z., Chen, J., Ye, Q., & Liu, W. (2011). A Facile Synthesis and Thermal Stability of cis-[Pd(NH3)2(C2O4)]. Asian Journal of Chemistry, 23(2), 785-787.

- Wikipedia. (n.d.). Evolved gas analysis.

- MDPI. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR.

- National Center for Biotechnology Information. (2021). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS. PMC - NIH.

- Inam, R., & A-Z, M. (2019). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- University of Ulm. (n.d.). Differential Scanning Calorimetry – Instruction Notes.

- Szczech, S. (2023). Differential Scanning Calorimetry Calibration and Heat Capacity. OSTI.GOV.

Sources